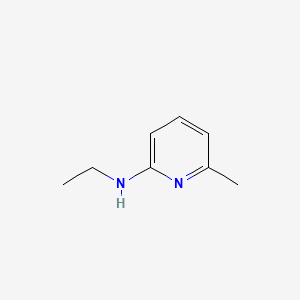

N-Ethyl-6-methylpyridin-2-amine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry Relevant to N-Ethyl-6-methylpyridin-2-amine

The journey into the world of pyridine chemistry began in the 19th century. While impure pyridine was likely produced by early alchemists, the first documented isolation of pure pyridine is credited to the Scottish scientist Thomas Anderson in 1849 from bone oil. bldpharm.com The fundamental structure of pyridine, a six-membered aromatic ring containing a nitrogen atom, was later elucidated, paving the way for the exploration of its myriad derivatives. bldpharm.com

Key synthetic methodologies that enabled the creation of substituted pyridines were developed over the following decades. The Chichibabin pyridine synthesis, first reported in 1924, provided a route to produce various pyridine derivatives, including methylpyridines, from readily available aldehydes and ammonia (B1221849). wikipedia.org This and other synthetic advancements laid the groundwork for the eventual synthesis of more complexly substituted pyridines like this compound. The development of methods for the N-alkylation of amines and the introduction of substituents at specific positions on the pyridine ring have been crucial in accessing such compounds. wikipedia.org The reaction of alkyl halides with the nitrogen atom of pyridine, for instance, leads to the formation of pyridinium (B92312) salts, which alters the reactivity of the ring. wikipedia.org

Significance of this compound within Heterocyclic Compound Research

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in various scientific fields, with over 85% of all biologically active compounds containing a heterocyclic component. nih.gov Aminopyridines, a class to which this compound belongs, are recognized as crucial pharmacophores and versatile building blocks in drug discovery and the synthesis of diverse biological molecules. rsc.orgrsc.org

The significance of this compound lies in its nature as a 2,6-disubstituted pyridine. This substitution pattern is a key feature in a variety of biologically active molecules. Research has shown that 2,6-disubstituted pyridines can act as inhibitors of β-amyloid-42 aggregation, a process implicated in Alzheimer's disease. nih.gov Furthermore, derivatives of 2,6-disubstituted pyridines have been investigated as potential antituberculosis agents and for their antiproliferative activity against cancer cell lines. nih.govmdpi.com The specific combination of an N-ethylamino group and a methyl group in this compound provides a unique steric and electronic profile that can be exploited in the design of novel compounds with specific biological targets. These compounds are valuable as starting materials for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. enamine.netenamine.net

Overview of Major Research Areas Pertaining to this compound

Research specifically focused on this compound has primarily revolved around its synthesis and its potential as a precursor for more elaborate chemical structures.

One of the key research findings is the synthesis of this compound through a palladium-catalyzed cross-coupling reaction. In a documented procedure, the compound was synthesized and isolated as a dark yellow oil with a yield of 59%. nih.gov This method highlights the utility of modern catalytic techniques in preparing specifically substituted pyridines.

The primary research application of this compound appears to be as a chemical intermediate or building block. enamine.net Its bifunctional nature, with a reactive secondary amine and a modifiable pyridine ring, allows for further chemical transformations. The amine can undergo various reactions, while the pyridine ring can be subjected to further substitution or used as a ligand for metal complexes. While extensive studies on the direct biological activity of this compound are not widely published, its role as a precursor to potentially bioactive molecules is a significant area of its research relevance.

Detailed Research Findings

The following table summarizes the known synthesis and characterization data for this compound.

| Property | Value | Source |

| Synthesis Method | Palladium-catalyzed cross-coupling | nih.gov |

| Catalyst System | 0.2 mol % Pd(P(o-tol)3)2 and 0.2 mol % CyPF-PtBu | nih.gov |

| Reaction Time | 12 hours | nih.gov |

| Yield | 59% | nih.gov |

| Appearance | Dark yellow oil | nih.gov |

| ¹H-NMR (600 MHz, CDCl₃) | δ 7.32 (t, J = 7.8 Hz, 1H), 6.42 (d, J = 7.2 Hz, 1H), 6.28 (d, J = 8.4 Hz, 1H), 4.75 (br s, 1H), 3.32 (q, J = 7.2 Hz, 2H), 2.38 (s, 3H), 1.22 (t, J = 7.2 Hz, 3H) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-9-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCJRARGRJUOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192408 | |

| Record name | N-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39179-00-5 | |

| Record name | N-Ethyl-6-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39179-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-6-methylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039179005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-6-METHYLPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S38T6Y7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Ethyl 6 Methylpyridin 2 Amine and Its Analogs

Direct Synthesis Approaches to N-Ethyl-6-methylpyridin-2-amine

Direct synthesis methods focus on modifying the primary amino group of 2-amino-6-methylpyridine (B158447) to introduce the ethyl substituent. These approaches are often favored for their efficiency and atom economy.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for the N-alkylation of amines. synplechem.comyoutube.com The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. youtube.comyoutube.com

For the synthesis of this compound, the reaction would proceed between 2-amino-6-methylpyridine and acetaldehyde. The reaction is typically performed as a one-pot procedure. youtube.com A key challenge with 2-aminopyridines is their potential for low reactivity. reddit.com To drive the reaction to completion, specialized reducing agents that are stable in mildly acidic conditions and selective for the iminium ion over the carbonyl group are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this transformation. synplechem.comyoutube.com The reaction conditions can be optimized by adjusting the solvent, temperature, and pH. For instance, using methanol (B129727) with an acetic acid/sodium acetate (B1210297) buffer system at elevated temperatures can facilitate the reaction. reddit.com In some cases where conversion is low, pre-forming the imine using a Lewis acid like titanium isopropoxide before adding the reducing agent can improve yields. reddit.com

Table 1: Representative Conditions for Reductive Amination

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent/Conditions | Product |

|---|---|---|---|---|

| 2-Amino-6-methylpyridine | Acetaldehyde | NaBH₃CN | Methanol, AcOH/NaOAc buffer, 55°C | This compound |

This table presents generalized conditions based on established reductive amination protocols. Specific yields may vary.

Direct alkylation of 2-amino-6-methylpyridine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), represents another pathway to the target molecule. This reaction is a form of nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic carbon of the ethyl halide.

The success of this method often depends on the reaction conditions, including the choice of base and solvent. The amino group of 2-aminopyridine (B139424) is not strongly nucleophilic, and side reactions, such as alkylation on the pyridine (B92270) ring nitrogen, can occur. The reaction of 2-amino-6-methylpyrimidine-4-one with alkyl halides shows that N-alkylation can be directed depending on the conditions. europeanscience.org For simple picoline derivatives, generating a more potent nucleophile, such as a lithiated species, can facilitate alkylation. For example, 2,6-lutidine can be deprotonated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a highly reactive anion capable of reacting with electrophiles. nih.gov However, such strongly basic conditions might be less suitable for a molecule with a free amino group.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The availability of the starting material, 2-amino-6-methylpyridine, is critical. Several classical and modern methods are employed for its synthesis on both laboratory and industrial scales.

2-Amino-6-methylpyridine, also known as 6-amino-2-picoline, is a vital intermediate for pharmaceuticals and other specialty chemicals. google.comcdhfinechemical.com

The Chichibabin (Tschitschibabin) reaction, first reported in 1914, is a classic method for the direct amination of pyridine and its derivatives. wikipedia.orgchemistnotes.com The reaction involves treating a pyridine compound with sodium amide (NaNH₂) in an inert, aprotic solvent like xylene or toluene (B28343) at elevated temperatures. wikipedia.orgresearchgate.netyoutube.com For the synthesis of 2-amino-6-methylpyridine, the starting material is 2-picoline (2-methylpyridine).

The mechanism is understood to be an addition-elimination reaction via a σ-adduct intermediate. wikipedia.orgchemistnotes.com The nucleophilic amide anion (NH₂⁻) attacks the C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the product amine or ammonia) to release hydrogen gas. wikipedia.org A final acidic workup ensures the formation of the desired aminopyridine. wikipedia.org While effective, the Chichibabin reaction requires stringent anhydrous conditions and the handling of hazardous sodium amide. google.com

Table 2: Typical Conditions for the Chichibabin Reaction

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Pyridine | Sodium Amide (NaNH₂) | Toluene or Xylene | 110-150°C | 2-Aminopyridine |

This table summarizes typical conditions for the Chichibabin reaction.

Alternative routes to 2-aminopyridines often involve the substitution of a leaving group on the pyridine ring. A common strategy is the amination of halopyridines. For instance, 2-bromopyridine (B144113) derivatives can be converted to their corresponding 2-aminopyridine analogs using aqueous ammonia (B1221849) in the presence of a copper catalyst, such as copper(I) oxide (Cu₂O), and a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent like ethylene (B1197577) glycol. rsc.org This method offers a milder alternative to the Chichibabin reaction.

Another approach involves the reaction of pyridine N-oxides. These substrates can react with activated isocyanides to form N-formyl-2-aminopyridines, which can then be hydrolyzed under mild conditions to yield the desired 2-aminopyridine. nih.gov This method is particularly useful for pyridines bearing electron-withdrawing groups. nih.gov Furthermore, amidation can be achieved through the reaction of α-bromoketones with 2-aminopyridines to form N-(pyridin-2-yl)amides, though this is a derivatization of the amino group rather than its introduction. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-methylpyridine |

| Acetaldehyde |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Titanium isopropoxide |

| Ethyl iodide |

| Ethyl bromide |

| 2-amino-6-methylpyrimidine-4-one |

| n-butyllithium (n-BuLi) |

| Lithium diisopropylamide (LDA) |

| 2,6-lutidine |

| 6-amino-2-picoline |

| 2-picoline |

| Sodium amide |

| 2-bromopyridine |

| Copper(I) oxide |

| N,N'-dimethylethylenediamine |

| Pyridine N-oxide |

| N-formyl-2-aminopyridine |

| α-bromoketone |

Aminopyridine Precursor Synthesis (e.g., 2-amino-6-methylpyridine)

Catalytic Amination Approaches

Catalytic amination, particularly reductive amination, represents a powerful and atom-economical strategy for the synthesis of N-alkyl amines, including this compound. These methods often utilize alcohols or carbonyl compounds as starting materials in the presence of an amine and a catalyst.

One prominent approach is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized in situ to an aldehyde. This aldehyde then reacts with an amine (like ethylamine) to form an imine, which is subsequently reduced by the hydrogen "borrowed" in the initial oxidation step, regenerating the catalyst. This process is highly efficient for the N-alkylation of amines. researchgate.net For instance, general protocols using cobalt or ruthenium-based catalysts have been developed for the N-alkylation of various amines with alcohols under solvent-free conditions. researchgate.net

Another strategy involves the reductive amination of carbonyl compounds. More recently, iron-catalyzed reductive aminations have gained attention as a more sustainable alternative to methods using precious metals or toxic alkylating agents like methyl iodide. nih.gov These reactions can utilize paraformaldehyde as a C1 source for N-methylation, and could conceptually be adapted for N-ethylation using appropriate reagents, providing a convenient and environmentally benign route to N-alkylated amines. nih.gov

Table 1: Examples of Catalytic Amination Conditions

| Catalyst Type | Amine Source | Alkylating Agent | Key Features |

|---|---|---|---|

| Cobalt-based | Various Amines | Alcohols | "Borrowing hydrogen" methodology; solvent-free conditions. researchgate.net |

| Ruthenium-based | Various Amines | Alcohols | Excellent catalytic activity for selective N-alkylation. researchgate.net |

| Heterogeneous Iron | Nitroarenes/Amines | Paraformaldehyde | Low toxicity, easy catalyst removal, suitable for late-stage functionalization. nih.gov |

Multi-step Syntheses from Furan (B31954) Derivatives

The conversion of biomass-derived furan compounds into valuable nitrogen-containing chemicals is a significant area of research. Furan derivatives can serve as precursors to pyridines, although this transformation requires multiple steps, including ring opening, condensation, and cyclization.

One plausible pathway involves the reductive amination of furanic aldehydes like furfural (B47365) (FF). mdpi.com The process typically begins with the condensation of the furan aldehyde with an amine (e.g., ammonia or a primary amine) to form an imine. This intermediate is then hydrogenated over a heterogeneous catalyst to yield the corresponding aminomethylfuran. mdpi.com To form a pyridine ring, further steps involving ring expansion and rearrangement would be necessary, often under specific catalytic conditions. For example, 2,5-bis(aminomethyl)furan (B21128) (BAMF) can be synthesized via the reductive amination of 2,5-diformylfuran (DFF), showcasing the viability of converting furan platforms into amine-containing molecules that could be further elaborated into heterocyclic structures like pyridines. mdpi.com

Another approach involves the reaction of furan-2(3H)-ones with amines. nih.gov A three-component, one-pot reaction between a 5-substituted furan-2(3H)-one, triethyl orthoformate, and a heterocyclic amine can produce hetarylaminomethylidene derivatives. nih.gov While this directly produces a functionalized furan, the principles of condensing furan-based carbonyls with amines are central to building more complex heterocyclic systems. The synthesis of dicarboxamides from furan-2,5-dicarboxylic acid further illustrates the functionalization of the furan core, which can then be subjected to ring transformation reactions. mdpi.com

Synthesis of N-Substituted Pyridine-2-amines

The synthesis of N-substituted pyridine-2-amines can be achieved through various methods, most commonly by functionalizing the exocyclic nitrogen of a pre-formed 2-aminopyridine or by constructing the ring with the N-substituent already in place.

A general and efficient method involves the direct amination of pyridine N-oxides. semanticscholar.orgnih.gov For example, activating a pyridine N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine, can lead to the formation of the 2-aminopyridine. semanticscholar.orgumich.edu The protecting group can then be removed to yield the primary amine, which can subsequently be alkylated to introduce substituents like the ethyl group. Another activating agent, PyBroP (bromotripirrolidinophosphonium hexafluorophosphate), also facilitates the regioselective addition of amine nucleophiles to pyridine N-oxides. semanticscholar.orgumich.edu

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for this purpose. mdpi.com This reaction allows for the coupling of a halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with an amine. To synthesize this compound, 2-chloro-6-methylpyridine (B94459) could be coupled with ethylamine (B1201723) using a palladium catalyst, a suitable phosphine (B1218219) ligand (like Xantphos), and a base. mdpi.com

Advanced Synthetic Strategies for this compound Derivatives

Copper-Catalyzed Amination Reactions

Copper-catalyzed amination, often referred to as the Ullmann condensation, is a classical and highly effective method for forming C-N bonds, particularly with aryl and heteroaryl halides. This approach is a cost-effective alternative to palladium-catalyzed reactions. An efficient synthesis of various aminopyridine derivatives can be achieved by reacting bromopyridine derivatives with aqueous ammonia in the presence of a copper(I) oxide (Cu₂O) catalyst. rsc.orgresearchgate.net The reaction conditions are often mild, proceeding at temperatures around 60-100°C in a solvent like ethylene glycol, with a ligand such as N,N'-dimethylethylenediamine (DMEDA) to stabilize the copper catalyst. rsc.orgresearchgate.net

This methodology can be extended to synthesize N-substituted aminopyridines by using primary or secondary amines instead of ammonia. For the target molecule, reacting 2-bromo-6-methylpyridine (B113505) with ethylamine using a Cu₂O/DMEDA catalytic system would be a direct and efficient route. The reaction tolerates a range of functional groups on the pyridine ring, including both electron-donating and electron-withdrawing substituents. researchgate.net Recent studies have also explored the use of copper nanoparticles (CuNPs) and copper-containing metal-organic frameworks (Cu-MOFs) as catalysts for the amination of 2-halopyridines, which can offer advantages in terms of catalyst recovery and reuse. researchgate.net

Table 2: Copper-Catalyzed Amination of 2-Bromopyridine Derivatives

| Substrate | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Aq. NH₃ | Cu₂O / DMEDA / K₂CO₃ | Ethylene Glycol | 60 | 92 rsc.org |

| 2-Bromo-6-methylpyridine | Aq. NH₃ | Cu₂O / DMEDA / K₂CO₃ | Ethylene Glycol | 60 | 90 rsc.org |

| 2-Bromopyridine | n-Octylamine | Cu-MOF | DMSO | 110 | ~68 researchgate.net |

| 2-Bromo-6-(trifluoromethyl)pyridine | n-Octylamine | CuNPs | DMSO | 110 | ~83 researchgate.net |

Aza-Michael Addition Reactions for N-Heterocycle Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. While not a direct method for synthesizing the pyridine ring itself in one step, it is a key reaction in the multi-step construction of nitrogen-containing heterocycles. tandfonline.comrsc.org The products of aza-Michael additions, β-amino carbonyl compounds, are versatile building blocks for subsequent cyclization reactions to form rings like pyridines or piperidines. rsc.org

For example, a strategy could involve the aza-Michael addition of an amine to a suitable α,β-unsaturated diketone or keto-ester, followed by an intramolecular condensation and dehydration/aromatization sequence to form the pyridine ring. The reaction can be catalyzed by various agents, including Brønsted acids, Lewis acids, and more recently, organocatalysts like N-Heterocyclic Carbenes (NHCs). rsc.org NHC-catalyzed aza-Michael additions have been shown to be effective for the reaction of both aromatic and aliphatic amines with α,β-unsaturated ketones, proceeding under mild, metal-free conditions. rsc.orgrsc.org Furthermore, basic ionic liquids have also been employed as efficient catalysts for these additions. tandfonline.com

Multi-component Coupling Reactions for Pyridinone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. acsgcipr.org These reactions are prized for their atom economy and operational simplicity. Several MCRs are known for the synthesis of pyridine and pyridinone derivatives. Pyridinones are structurally related to aminopyridines and can often be converted to them.

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an amine). acsgcipr.org This initially forms a dihydropyridine, which is then oxidized to the final pyridine product. Variations of this reaction can be used to produce a wide array of substituted pyridines.

More advanced MCRs utilize magnetically recoverable nano-catalysts to facilitate the synthesis of pyridine derivatives under environmentally friendly conditions, such as solvent-free or aqueous media. nih.gov For instance, the one-pot reaction of aldehydes, ketones (like acetophenone), malononitrile, and ammonium (B1175870) acetate can yield highly functionalized 2-aminopyridines. nih.gov By carefully selecting the starting components, this strategy could be adapted to build the specific this compound scaffold. Another approach involves the synthesis of pyrano[3,2-c]pyridine-2,5(6H)-dione derivatives starting from 4-hydroxy-6-methyl-2H-pyran-2-one, which can be converted to pyridinone structures through multi-step sequences. nih.gov

Chemical Reactivity and Reaction Mechanisms of N Ethyl 6 Methylpyridin 2 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in N-Ethyl-6-methylpyridin-2-amine is influenced by the presence of both an activating amino group and an alkyl group. The lone pair of electrons on the nitrogen of the amine group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This activating effect is primarily directed to the ortho and para positions relative to the amino group. byjus.com However, the pyridine nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution compared to benzene.

In strongly acidic media, the aniline (B41778) nitrogen can be protonated, forming an anilinium-type ion. This protonated group is meta-directing and deactivating. byjus.com Direct nitration of similar aromatic amines can lead to a mixture of ortho, para, and a significant amount of meta derivatives, as well as oxidation products. byjus.com To control the reactivity and achieve selective substitution, the amino group can be protected by acetylation. The resulting acetamido group is still ortho-para directing but is less activating than the amino group, allowing for more controlled reactions. byjus.com

The general mechanism for electrophilic substitution on the activated pyridine ring involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Amines, including this compound, are good nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.com They can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides. However, these reactions can lead to multiple substitutions, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it an inefficient method for selective synthesis if not carefully controlled. savemyexams.comchemguide.co.uk

Reactions Involving the Amine Functionality

The amine functionality of this compound readily undergoes acylation and alkylation reactions due to the nucleophilic nature of the nitrogen atom.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. For instance, reacting this compound with an acyl chloride would yield the corresponding N-acyl-N-ethyl-6-methylpyridin-2-amine. These reactions are typically rapid and can be violent with highly reactive acylating agents. libretexts.org Platinum-catalyzed C-H acylation has been observed in related 2-aryloxypyridine systems, suggesting the possibility of complex acylation pathways. researchgate.net

Alkylation: As a secondary amine, this compound can be alkylated by alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary alkyl halides). libretexts.org The initial product is a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com This can lead to a mixture of products. masterorganicchemistry.com The use of a large excess of the amine can favor the formation of the tertiary amine. The reaction of (6-methyl-2-pyridyl)methyllithium species with epoxides, a form of alkylation, has been shown to be effective with monosubstituted epoxides. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Acylation | Ethanoyl chloride | N-ethanoyl-N-ethyl-6-methylpyridin-2-amine |

| Alkylation | Methyl iodide | N-ethyl-N-methyl-6-methylpyridin-2-amine (tertiary amine) -> Quaternary ammonium salt |

The amine group of this compound can participate in condensation reactions with carbonyl compounds. For example, condensation reactions of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various secondary amines have been reported to yield 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. nih.gov While this example involves a different pyridine starting material, it demonstrates the general reactivity of secondary amino groups in condensation reactions.

In a similar vein, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents in the presence of an amine can lead to the formation of substituted pyridines. mdpi.com This highlights the role of amines as catalysts or reactants in complex cyclization and condensation sequences.

Amines are effective ligands for transition metal ions due to the lone pair of electrons on the nitrogen atom, which can form a dative covalent bond with the metal center. docbrown.info this compound, possessing both a pyridine nitrogen and an exocyclic secondary amine nitrogen, can act as a bidentate ligand, chelating to a metal ion.

The reaction of transition metal ions like Cu(II), Co(II), and Ni(II) with amines often initially forms a metal hydroxide (B78521) precipitate, which then dissolves in excess amine to form a soluble complex ion, often with a characteristic deep blue color in the case of copper. docbrown.info The coordination number and geometry of the resulting complex depend on the metal ion and the steric and electronic properties of the ligand. For example, with bidentate ligands, octahedral complexes with a coordination number of 6 are common. docbrown.info

| Metal Ion Example | Potential Complex Structure |

| Cu(II) | [Cu(this compound)2(H2O)2]2+ (octahedral) |

| Ni(II) | [Ni(this compound)3]2+ (octahedral) |

| Co(II) | [Co(this compound)3]2+ (octahedral) |

Oxidative and Reductive Transformations

The chemical structure of this compound presents several sites susceptible to oxidative and reductive transformations.

Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide. The alkyl substituents on the ring can also be oxidized. For instance, the oxidation of 2-methyl-5-ethylpyridine has been studied, indicating that the methyl and ethyl groups can be converted to carbonyl functionalities. ect-journal.kz The amine group itself can be oxidized, which can sometimes lead to complex reaction mixtures or polymerization, especially under harsh conditions. byjus.com

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions. This transformation would convert this compound to N-Ethyl-6-methylpiperidin-2-amine.

| Transformation | Reagent/Condition | Potential Product |

| N-Oxidation | m-CPBA | This compound-N-oxide |

| Ring Reduction | H2/Pd/C | N-Ethyl-6-methylpiperidin-2-amine |

| Side-chain Oxidation | KMnO4 | 6-carboxy-N-ethylpyridin-2-amine |

Intramolecular Cyclization and Ring-Closing Reactions

The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. For example, N-aryl acrylamides can undergo intramolecular cyclization to form oxindole (B195798) derivatives under photoredox conditions. mdpi.com While not a direct reaction of the title compound, this illustrates a potential reaction pathway for suitably functionalized derivatives.

Condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various esters can lead to bicyclic pyridinones through a one-pot Knoevenagel condensation and intramolecular lactonization. nih.gov Furthermore, 6π-electrocyclization reactions have been observed in related hydrazono-pyridone intermediates, leading to the formation of fused ring systems like pyrido[3,2-c]cinnolines. mdpi.com These examples suggest that derivatives of this compound could be valuable precursors for the synthesis of more complex, fused heterocyclic structures.

Reaction Pathway Elucidation for this compound Transformations

The elucidation of reaction pathways for transformations involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic routes to its derivatives. While detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from studies of analogous N-alkylated 2-aminopyridines and general principles of pyridine chemistry. These transformations typically involve the pyridine ring, the exocyclic amino group, or the ethyl substituent, and can be categorized into several key reaction types, including metal-catalyzed cross-coupling, N-dealkylation, and reactions involving the pyridine nitrogen.

One significant area of transformation for N-substituted aminopyridines involves transition metal-catalyzed reactions. For instance, the pyridyl-directing group in N-aryl-2-aminopyridines is known to facilitate cyclization and functionalization reactions by forming stable complexes with metals like palladium, rhodium, and copper. rsc.org A plausible mechanism for a palladium(II)-catalyzed cyclization of an aniline with a vinyl azide (B81097) involves a concerted metalation/deprotonation (CMD) step to form a palladacycle intermediate. rsc.org While this compound is not an N-aryl derivative, similar principles of C-H activation ortho to the amino group or at the methyl group could be envisioned, leading to functionalized products.

Another potential transformation is the cleavage of the N-ethyl bond. A proposed mechanism for the N-Et bond cleavage in 2-(ethylamino)pyridine (B1365222) has been described in the context of its reaction with a ruthenium(BINAP)(PPh₃) complex. researchgate.net This process is thought to proceed via an initial coordination of the pyridine nitrogen to the ruthenium center, followed by oxidative addition of the N-H bond. Subsequent β-hydride elimination from the ethyl group would lead to the formation of ethylene (B1197577) and a ruthenium hydride species, effectively cleaving the N-ethyl bond. This type of pathway highlights the potential for metal-mediated dealkylation of this compound.

Furthermore, reactions involving the pyridine N-oxide derivative of this compound could provide a pathway to further functionalization. The reaction of pyridine N-oxides with activated isocyanides is a known method for the synthesis of 2-aminopyridines. nih.gov A plausible mechanism for this transformation involves the initial addition of the N-oxide to an activated isocyanide, forming an imidate intermediate. This is followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent hydrolysis to yield the 2-aminopyridine (B139424) product. nih.gov Applying this to the N-oxide of our target compound could offer a route to modify the substituents on the amino group.

Multicomponent reactions also offer a versatile approach to synthesizing highly substituted pyridines, and their mechanisms can provide insight into the reactivity of the 2-aminopyridine scaffold. For example, a proposed mechanism for the formation of 2-aminopyridines from enaminones, malononitrile, and primary amines involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov While this describes the synthesis of the ring, it underscores the types of intermediates and reaction cascades that could be involved in transformations starting from a pre-formed aminopyridine.

Finally, computational studies on related systems can provide valuable insights into reaction thermodynamics and kinetics. Density functional theory (DFT) calculations have been used to investigate the viability of different reaction pathways in the photoredox/nickel dual-catalyzed coupling of aryl halides with formamide, distinguishing between C-C and C-N bond formation pathways. acs.org Similar computational approaches could be applied to this compound to predict the most likely transformation pathways under various conditions, including identifying the lowest energy transition states and the most stable intermediates.

The following table summarizes plausible transformation pathways for this compound based on analogous reactions.

| Reaction Type | Plausible Mechanism Outline | Key Intermediates | Potential Products |

| Palladium-Catalyzed C-H Activation/Functionalization | 1. Coordination of the pyridine nitrogen to a Pd(II) center. 2. Concerted metalation/deprotonation at the methyl group or an ortho position. 3. Insertion of a coupling partner (e.g., alkyne, alkene). 4. Reductive elimination to yield the functionalized product. | Palladacycle | Functionalized pyridine derivatives |

| Ruthenium-Mediated N-Dealkylation | 1. Coordination of the pyridine nitrogen to a Ru complex. 2. Oxidative addition of the N-H bond. 3. β-hydride elimination from the ethyl group. 4. Release of ethylene and the dealkylated product. | Ruthenium-hydride species, metallacycle | 6-Methylpyridin-2-amine, Ethylene |

| Reaction via N-Oxide | 1. Oxidation of the pyridine nitrogen to form the N-oxide. 2. Reaction with an activated isocyanide to form an imidate. 3. rsc.orgrsc.org-Sigmatropic rearrangement. 4. Hydrolysis to the final product. | N-oxide, Imidate intermediate | Substituted 2-aminopyridines |

These proposed pathways provide a foundational understanding of the potential chemical transformations of this compound. Experimental and computational studies are needed to rigorously elucidate the specific mechanisms and to explore the full synthetic potential of this compound.

Advanced Spectroscopic and Analytical Characterization of N Ethyl 6 Methylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govtsijournals.comacs.orgbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For N-Ethyl-6-methylpyridin-2-amine and its analogues, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed to assign proton and carbon environments, establish connectivity, and confirm regiochemistry. nih.govacs.org

Proton (¹H) NMR and Carbon (¹³C) NMR Analysisnih.govtsijournals.comacs.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the N-ethyl group, and the protons of the C6-methyl group. Based on data from the parent compound, 2-amino-6-methylpyridine (B158447), the aromatic protons typically appear in the region of δ 6.0-7.5 ppm. chemicalbook.com The introduction of the N-ethyl group would lead to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons of the ethyl group, a pattern characteristic of an ethyl group coupled to a non-proton-bearing atom. nih.govdocbrown.info

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six carbons in the pyridine ring and the two carbons of the ethyl group. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the amino and methyl substituents. The C2 and C6 carbons, being directly attached to nitrogen and a methyl group respectively, show significant shifts. Data from related 2-aminopyridine (B139424) derivatives and general chemical shift tables suggest the aromatic carbons would resonate between δ 105 and 160 ppm, while the aliphatic carbons of the ethyl group would appear upfield. rsc.orgwisc.edudocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted data based on analysis of similar compounds.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~6.3-6.5 | ~105-110 |

| Pyridine-H4 | ~7.2-7.4 | ~138-140 |

| Pyridine-H5 | ~6.4-6.6 | ~112-115 |

| NH | Broad signal, variable | N/A |

| N-CH2-CH3 | Quartet, ~3.3-3.5 | ~40-45 |

| N-CH2-CH3 | Triplet, ~1.2-1.4 | ~14-16 |

| C6-CH3 | Singlet, ~2.3-2.5 | ~22-25 |

| C2 (Pyridine) | N/A | ~158-160 |

| C6 (Pyridine) | N/A | ~155-157 |

Two-Dimensional NMR Techniques for Regiochemistry and Connectivitybenchchem.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the precise connectivity of atoms. acs.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For this compound, key correlations would be observed between the H3, H4, and H5 protons of the pyridine ring, confirming their sequence. A strong correlation between the methylene and methyl protons of the ethyl group would also be evident.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for establishing regiochemistry. For instance, an HMBC experiment would show a correlation from the methylene protons of the ethyl group to the C2 carbon of the pyridine ring, unequivocally confirming the N-ethylation at the 2-amino position. Correlations from the C6-methyl protons to the C6 and C5 carbons would further solidify the structural assignment. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysistsijournals.combenchchem.com

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 136.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical: A peak at m/z 121 ([M-15]⁺) resulting from the loss of the C6-methyl group.

Alpha-cleavage: The most characteristic fragmentation for N-alkyl amines involves cleavage of the C-C bond alpha to the nitrogen atom. For the N-ethyl group, this would result in the loss of a methyl radical to form a stable iminium ion at m/z 121 ([M-CH₃]⁺). docbrown.infodocbrown.info

Loss of an ethyl group: Cleavage of the N-C bond can lead to the loss of the entire ethyl group, giving a fragment at m/z 107.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, though this is typically less favorable than the cleavage of the alkyl substituents.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of CH₃ radical from either C6-methyl or N-ethyl group |

| 107 | [C₆H₇N₂]⁺ | Loss of ethyl radical (C₂H₅) |

X-ray Crystallography for Solid-State Structure Determinationbenchchem.com

Analysis of Bond Lengths and Anglesresearchgate.net

The geometry of the pyridine ring is expected to be largely planar. The bond lengths and angles within the ring are characteristic of aromatic systems, though they are influenced by the electron-donating amino group and the methyl group. In the parent 6-Methylpyridin-2-amine, the C-N bonds within the ring are approximately 1.34-1.38 Å, and the C-C bonds are around 1.37-1.41 Å. researchgate.net The exocyclic C-N bond of the amino group is typically around 1.36 Å, indicating some double bond character due to resonance with the pyridine ring. The introduction of an ethyl group on the exocyclic nitrogen is not expected to dramatically alter the endocyclic bond lengths and angles but may slightly lengthen the exocyclic C-N bond.

Table 3: Selected Bond Lengths and Angles from the Crystal Structure of 6-Methylpyridin-2-amine researchgate.net Data provides a basis for predicting the geometry of this compound.

| Bond/Angle | Value (Å or °) |

|---|---|

| C2-N(amino) | ~1.36 Å |

| C-C (ring) | 1.37 - 1.41 Å |

| C-N (ring) | 1.34 - 1.38 Å |

| N-C-C (ring angle) | ~118 - 123° |

| C-N-C (ring angle) | ~118° |

Molecular Conformation and Crystal Packing

The crystal packing of aminopyridine derivatives is often dominated by hydrogen bonding. In the crystal structure of 6-Methylpyridin-2-amine, the molecules form inversion dimers through N-H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of another. researchgate.net

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring a pyridine ring and amino groups, allows for various intermolecular interactions, primarily hydrogen bonding and π-stacking. The nitrogen atom within the pyridine ring and the two nitrogen atoms in the amino substituents serve as potential sites for hydrogen bonding. vulcanchem.com

Hydrogen bonding plays a significant role in the interactions of aminopyridine derivatives. sielc.com In the solid state, intermolecular N–H···N hydrogen bonds are crucial in governing the crystal packing of related structures. The presence of both hydrogen bond donors (the N-H group of the secondary amine) and acceptors (the pyridine ring nitrogen and the amino nitrogen) in this compound facilitates the formation of these interactions. These hydrogen bonds can lead to the formation of extended supramolecular networks. researchgate.net

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are significant. researchgate.netrsc.org These interactions, where the electron-rich π systems of adjacent pyridine rings align, contribute to the stability of the crystal structure. The centroid-centroid distances between stacked aromatic rings in similar pyridine derivatives have been observed to be in the range of 3.4 to 3.7 Å. researchgate.net These π-π stacking interactions, in conjunction with hydrogen bonds, create complex three-dimensional supramolecular architectures. rsc.org The interplay of these noncovalent forces is a key area of research for understanding the solid-state properties of pyridine derivatives. nih.gov

Table 1: Intermolecular Interaction Data for Related Pyridine Derivatives

| Interaction Type | Participating Groups | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H···N | Variable | |

| Hydrogen Bonding | N-H···O | Variable | |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.47 - 3.71 | researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound and its derivatives provides characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key vibrational modes for aminopyridine derivatives include N-H stretching, C-H stretching, C=N and C=C stretching of the pyridine ring, and C-N stretching vibrations. researchgate.net The N-H stretching vibrations for amino groups are typically observed in the region of 3300–3500 cm⁻¹. nih.gov For 2-amino-6-methylpyridine, bands around 3444 cm⁻¹ and 3335 cm⁻¹ are attributed to N-H vibrations. researchgate.net The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2800–3000 cm⁻¹ range. researchgate.net

The aromatic C=C and C=N stretching vibrations of the pyridine ring usually appear in the 1400–1650 cm⁻¹ region. researchgate.net The C-N stretching vibration is often found between 1266 cm⁻¹ and 1390 cm⁻¹. researchgate.net The absence of a strong absorption band above 3300 cm⁻¹ can sometimes suggest the presence of intramolecular hydrogen bonding.

Table 2: Characteristic FT-IR Vibrational Frequencies for Aminopyridine Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500–3300 | N–H Stretching | nih.gov |

| 3000–2800 | C–H Stretching (Alkyl) | researchgate.net |

| 1650–1400 | C=C and C=N Stretching (Pyridine Ring) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions.

The electronic spectra of aminopyridine derivatives typically show strong absorbance bands in the UV region. researchgate.net For instance, Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally more intense and occur at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are typically less intense and appear at longer wavelengths. researchgate.net The solvent polarity can influence the position of these absorption bands.

Table 3: Electronic Transitions in Aminopyridine Derivatives

| Transition Type | Description | Typical Wavelength Range (nm) | Reference |

|---|---|---|---|

| π→π* | Excitation of a π electron to a π* orbital | 200-300 | researchgate.net |

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to non-polar compounds. youtube.com In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). youtube.com

The development of an effective HPLC method for this compound involves optimizing several parameters. A reverse-phase HPLC method for this compound can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of aminopyridines can be sensitive to the composition of the mobile phase, including the ratio of organic solvent to water and the type and concentration of acid additives. sielc.comhelixchrom.com For instance, replacing a strong acid like sulfuric acid with a weaker one like formic acid can significantly increase the retention time of basic compounds like aminopyridines. helixchrom.com Method validation according to ICH guidelines is crucial to ensure the method is specific, linear, accurate, and precise. rjptonline.orgresearchgate.net

Table 4: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

Preparative HPLC is used for the isolation and purification of larger quantities of a specific compound from a mixture. A scalable liquid chromatography method developed for analytical purposes can often be adapted for preparative separation to isolate impurities in this compound. sielc.comsielc.com

The goal of preparative separation is to obtain the main compound and its impurities with high purity. This is achieved by injecting larger sample volumes onto a larger-diameter column with the same stationary phase as the analytical method. The collected fractions containing the purified compound and impurities can then be further analyzed to confirm their identity and purity. Mixed-mode chromatography, which utilizes a combination of separation mechanisms like reversed-phase and ion-exchange, can also be employed for the successful separation of substituted pyridine isomers. sielc.com This approach, compatible with LC/MS and preparative chromatography, allows for the effective isolation of pyridine-based compounds and their isomers. sielc.com

Computational and Theoretical Investigations of N Ethyl 6 Methylpyridin 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Extensive searches of scientific literature and chemical databases did not yield any specific Density Functional Theory (DFT) studies focused on N-Ethyl-6-methylpyridin-2-amine. While DFT is a common method for investigating the electronic structure and reactivity of organic molecules, dedicated research on this particular compound appears to be unavailable in the public domain.

Molecular Electrostatic Potential (MEP) Analysis

No published research articles or data could be located that specifically detail the Molecular Electrostatic Potential (MEP) analysis of this compound. This type of analysis, which is valuable for predicting sites of electrophilic and nucleophilic attack, has not been reported for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There are no available studies that report on the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been computationally determined or published for this molecule.

Natural Bond Orbital (NBO) Analysis

Information regarding Natural Bond Orbital (NBO) analysis of this compound is not present in the available scientific literature. NBO analysis provides insights into charge transfer and intramolecular interactions, but these have not been specifically investigated for this compound.

Quantum Theory of Atoms in Molecules and Crystals (QTAIMC)

No studies utilizing the Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) to analyze the chemical bonding and topology of this compound were found.

Molecular Dynamics Simulations and Conformation Analysis

There is no evidence of molecular dynamics simulations or detailed conformational analysis having been performed for this compound in published research. Such studies would provide valuable information about the compound's dynamic behavior and preferred spatial arrangements.

Prediction of Spectroscopic Properties from Computational Models

While some experimental spectroscopic data may exist, no studies were found that specifically focus on the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound using computational models.

Theoretical Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing its production and exploring its chemical reactivity. The synthesis would typically involve the N-alkylation of the parent amine, 2-amino-6-methylpyridine (B158447). Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling such reactions.

Theoretical studies can map out the entire reaction pathway for the ethylation of 2-amino-6-methylpyridine. This involves calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. For instance, a proposed mechanism for synthesizing a related compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves a straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid. Computational analysis of the N-ethylation of 2-amino-6-methylpyridine would similarly identify the most probable sites of reaction and the activation energy required. DFT calculations can also elucidate the role of solvents and bases in the reaction, as seen in studies of base-promoted cascade reactions for synthesizing other substituted 2-aminopyridines. dicp.ac.cn The reaction between o-vanillin and 2-aminopyrimidine, for example, was studied using DFT calculations to predict the reactivity of the resulting imine bond. mostwiedzy.pl

Various computational models and basis sets are employed to achieve accurate predictions of reaction energetics and molecular structures. The choice of method can significantly impact the results, as demonstrated in studies comparing different functionals like B3LYP and M06 for amine oxides.

Table 1: Common Computational Methods for Reaction Mechanism Studies

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311g++(d,p) | Analysis of reactivity, physicochemical, and spectral properties of pyridine (B92270) derivatives. | researchgate.net |

| wb97xd | 6-311+G(d,p) | Investigating mechanisms of cycloaddition and addition reactions involving heterocyclic compounds. | |

| DFT | Not Specified | Predicting the reactivity of imine bonds in reactions involving aminopyrimidines. | mostwiedzy.pl |

In Silico Modeling for Biological Activity Prediction

In silico modeling provides a rapid and cost-effective means to predict the potential biological activities of a molecule like this compound. This process typically involves molecular docking, pharmacophore modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

Molecular docking simulations are used to predict how a ligand binds to the active site of a biological target, such as an enzyme or receptor. For aminopyridine derivatives, common targets include various kinases and phosphatases. tandfonline.comnih.govfigshare.com For example, studies on 2-aminopyridine (B139424) derivatives as potential Janus kinase 2 (JAK2) inhibitors have used docking to identify key interactions with amino acid residues like Glu930 and Leu932 in the enzyme's active site. figshare.com Similarly, docking studies of pyrimidine (B1678525) derivatives against cyclin-dependent kinases (CDK2/4/6) highlighted the importance of interactions with residues such as Lys33 and Asp145 for binding affinity. nih.gov Based on these findings, it can be hypothesized that this compound may also interact with kinase targets through hydrogen bonding involving its amino group and pyridine nitrogen, as well as hydrophobic interactions.

Chemoinformatics platforms can predict a spectrum of potential biological activities. For instance, analyses of similar aminonitriles suggested moderate potential as GPCR ligands, enzyme inhibitors, and kinase inhibitors. mdpi.com Such predictions for this compound could guide experimental screening toward the most probable therapeutic areas.

Table 2: Predicted Biological Targets and Key Interacting Residues for Aminopyridine-like Scaffolds

| Potential Target Class | Specific Enzyme Example | Key Interacting Residues | Reference |

|---|---|---|---|

| Kinase | JAK2 | Glu930, Leu932, Asp994 | figshare.com |

| Kinase | CDK2/4/6 | Ile10, Lys33, Asp145 | nih.gov |

| Kinase | Pim-1 | Hydrogen bond matrix with catalytic core. | researchgate.net |

| Phosphatase | GlcN-6P | GLU315, SER316, ASP474 | pharmaceuticsconference.com |

| Carbonic Anhydrase | hCA I | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. Computational SAR, particularly three-dimensional quantitative SAR (3D-QSAR), provides quantitative models that correlate molecular properties with activity.

For the 2-aminopyridine scaffold, 3D-QSAR studies have been successfully applied to develop models that predict inhibitory activity against targets like nitric oxide synthases and various kinases. tandfonline.comnih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. For example, a 3D-QSAR study on 2-aminopyridine derivatives as JAK2 inhibitors yielded robust CoMFA and CoMSIA models that were then used to design new, more potent inhibitors. tandfonline.comfigshare.com The models revealed the structural requirements for potent inhibition, guiding further synthesis. tandfonline.com

In the context of this compound, a hypothetical SAR study could involve computationally modeling a series of analogues where the N-ethyl group is replaced by other alkyl or functional groups. By calculating various molecular descriptors (e.g., steric parameters, partial charges, lipophilicity) for each analogue and correlating them with predicted biological activity (e.g., docking scores or predicted IC50 values), a QSAR model can be built. This model would help to understand the influence of the N-substituent's size, shape, and electronic properties on the molecule's interaction with a specific biological target, thereby guiding the design of more effective compounds.

Table 3: Hypothetical SAR Study of N-Substituted 6-Methylpyridin-2-amine Analogues

| Analogue (N-Substituent) | Molecular Descriptor (e.g., logP) | Predicted Activity (e.g., Docking Score, kcal/mol) |

|---|---|---|

| -H (Parent Amine) | 1.09 | -6.5 |

| -Methyl | 1.55 | -6.8 |

| -Ethyl (Title Compound) | 1.98 | -7.2 |

| -Propyl | 2.41 | -7.4 |

| -Isopropyl | 2.28 | -7.1 |

| -Benzyl | 3.12 | -8.0 |

Research Applications and Potential of N Ethyl 6 Methylpyridin 2 Amine

Role in Organic Synthesis as a Building Block

The presence of multiple functional groups and a heterocyclic core makes N-Ethyl-6-methylpyridin-2-amine a valuable building block in organic synthesis. The dual nucleophilicity of the 2-aminopyridine (B139424) structure allows it to react with a variety of electrophiles to construct more complex molecular architectures. sioc-journal.cn

Precursor for Complex Heterocyclic Scaffolds

Substituted 2-aminopyridines are well-established precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. sioc-journal.cnnih.gov These reactions typically involve the cyclization of the 2-aminopyridine moiety with bifunctional reagents. For instance, 2-aminopyridines react with ketones, aldehydes, and other compounds to generate five- and six-membered azaheterocycles. sioc-journal.cn

One of the most common applications is in the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds. The general synthetic approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related species, leading to the formation of a new fused ring system. While no specific examples detailing the use of this compound in these exact transformations are readily available, its structural similarity to other 2-aminopyridines suggests its high potential as a precursor for analogous complex heterocyclic scaffolds. nih.gov

Furthermore, related pyridine (B92270) derivatives are used in multi-step syntheses to create complex structures like tetrahydropyrazolopyridinones, which have shown potential as kinase inhibitors. acs.org In such syntheses, pyridine-based fragments are crucial for building the final molecular framework.

Intermediate in the Synthesis of Agrochemicals and Dyes

The N-alkylation of aromatic amines is a fundamental transformation in the industrial synthesis of various specialty chemicals, including agrochemicals and dyes. jocpr.com Pyrimidine (B1678525) and its derivatives, which are structurally related to pyridines, are known components in chemicals designed for agricultural applications. ijpsjournal.com Although direct evidence for the use of this compound as an intermediate in these sectors is not prominent in available research, the general utility of N-alkylated amine derivatives makes it a plausible candidate for such applications. jocpr.com The synthesis of substituted amines is crucial for producing compounds with specific biological activities or desired colorimetric properties.

Coordination Chemistry of this compound and its Metal Complexes

The pyridine nitrogen and the exocyclic amino group in this compound make it an excellent candidate for acting as a bidentate ligand, capable of coordinating with a variety of transition metals.

Ligand Design and Synthesis for Transition Metals (e.g., Copper)

2-Aminopyridine derivatives are widely used as ligands in coordination chemistry. researchgate.netrsc.org They can coordinate to metal ions, such as copper(II), through the endocyclic pyridine nitrogen atom and, depending on the conditions, the exocyclic amino group, forming a stable five-membered chelate ring. researchgate.net The synthesis of such complexes is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net

For example, copper(II) complexes with 2-aminopyridine and its derivatives have been synthesized and characterized, forming both mononuclear and dinuclear structures. rsc.org In a study involving 2-amino-6-methylpyridine (B158447), a direct structural analog, a copper(II) complex was synthesized and characterized, demonstrating the ligand's ability to coordinate with the metal center. researchgate.net The ethyl group on the nitrogen in this compound would likely influence the steric and electronic properties of the resulting metal complex but would not prevent its function as a bidentate ligand.

Table 1: Examples of Copper(II) Complexes with Related 2-Aminopyridine Ligands

| Ligand | Metal Salt | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-Aminopyridine | Copper(II) Benzoate (B1203000) | Mononuclear and Dinuclear "Paddle-Wheel" | researchgate.net |

| 2-Aminopyridine | Copper(II) Carboxylates | Mononuclear and Dinuclear | rsc.org |

| 2-Amino-6-methylpyridine | Copper(II) Chloride | Mononuclear | researchgate.net |

Structural Characterization of Metal Complexes

The structures of metal complexes containing 2-aminopyridine ligands have been extensively studied using techniques like X-ray diffraction. These studies reveal how the ligands arrange themselves around the central metal ion. For instance, the crystal structure of a dimeric copper(II) benzoate complex with 2-aminopyridine, [Cu₂(O₂CC₆H₅)₄(2apy)₂], shows a classic "paddle-wheel" structure where the 2-aminopyridine ligands occupy the axial positions, coordinating through the pyridine nitrogen. researchgate.net In monomeric complexes like [Cu(O₂CC₆H₅)₂(2apy)₂], the 2-aminopyridine ligands are oriented in a trans configuration around the copper center. researchgate.net

In a complex with 2-amino-4-methylpyridine, the ligand was found to form a one-dimensional anionic copper-malonate chain. nih.gov Although a specific crystal structure for a complex of this compound is not available, based on these related structures, it is expected to form stable complexes with predictable geometries, such as square planar or octahedral, depending on the metal and other coordinating species.

Medicinal Chemistry and Biological Activity Investigations

The scaffold of 2-aminopyridine is a significant building block in medicinal chemistry, recognized as a precursor for a wide array of heterocyclic compounds with diverse biological activities. nih.gov Derivatives of this structure are actively investigated for their therapeutic potential across various disease areas.

Evaluation as Potential Therapeutic Agents

The modification of the 2-aminopyridine structure, including N-alkylation and other substitutions, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, the broader class of 2-aminopyridine derivatives is known to be explored for such activities. nih.gov Research into related heterocyclic structures shows that they are often targeted as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is crucial in inflammation pathways. nih.gov For instance, newly synthesized heterocyclic compounds incorporating pyrazole, pyridine, and pyran moieties have demonstrated significant anti-inflammatory effects by inhibiting COX-2. nih.gov The development of such derivatives often focuses on enhancing binding affinity to inflammatory targets and improving bioavailability. nih.gov

The 2-aminopyridine scaffold is a recognized pharmacophore in the development of potential anticancer agents. nih.govnih.gov Derivatives have been utilized as potential inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are key regulators of the cell cycle and gene expression, often dysregulated in cancer. acs.org

Recent research has led to the discovery of novel 2-aminopyridine and 2-aminopyrimidine-based derivatives as dual CDK9/HDAC inhibitors. One such compound, 8e , showed potent inhibitory activity against CDK9 and HDAC1 with IC₅₀ values of 88.4 nM and 168.9 nM, respectively. acs.org This dual inhibition mechanism is explored to enhance antitumor effects and overcome drug resistance. acs.org

Furthermore, conjugating amino acid residues with 2-aminopyridine is a strategy employed to potentially enhance potency, solubility, and cell permeability while decreasing toxicity. nih.gov Such conjugates are being explored to target cellular networks involved in cancer development. nih.gov

Table 1: Anticancer Activity of a Representative 2-Aminopyridine Derivative

| Compound | Target | IC₅₀ (nM) | Cell Lines Tested |

|---|---|---|---|

| Compound 8e | CDK9 | 88.4 | Hematological and solid tumor cells |

| HDAC1 | 168.9 |

Data sourced from a study on CDK/HDAC dual inhibitors. acs.org

The parent compound, 2-amino-6-methylpyridine, serves as a foundation for developing agents with enhanced antibacterial properties. A study focused on synthesizing a novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, from 2-amino-6-methylpyridine and coordinating it with copper(II) to boost antibacterial activity. researchgate.net The resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, demonstrated the highest antibacterial activity among the synthesized compounds. researchgate.net

The general class of 2-aminopyridine derivatives has been assessed for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, a series of synthesized 2-aminopyridine derivatives were tested, with compound 2c showing the highest activity against Gram-positive bacteria, specifically S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹. nih.gov This highlights that specific substitutions on the 2-aminopyridine core are crucial for potent antimicrobial effects. nih.gov

Table 2: Antibacterial Activity of a 2-Aminopyridine Derivative

| Compound | Bacterial Strain | MIC (µg·mL⁻¹) |

|---|---|---|

| Compound 2c | S. aureus | 0.039 ± 0.000 |

| B. subtilis | 0.039 ± 0.000 |

Data from a study on multicomponent synthesis of 2-aminopyridine derivatives. nih.gov

Pyridine derivatives are a significant class of compounds investigated for antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgnih.gov The NNRTI binding pocket in the HIV-1 reverse transcriptase (RT) is a key target for these allosteric inhibitors. nih.gov

While specific data on this compound is limited, related structures have shown promise. Pyridine oxide derivatives have been found to target HIV-1 RT, and some also exhibit a dual mode of action by interfering with viral gene expression at a post-integration step in the HIV replication cycle. natap.org This suggests they could prevent the reactivation of the virus. natap.org

Furthermore, research into imidazo[1,2-a]pyridine-Schiff base derivatives has identified compounds with activity against both HIV-1 and HIV-2. rsc.org For example, one such derivative displayed an EC₅₀ value of 82.02 µg·mL⁻¹ against HIV-1. rsc.org These findings underscore the potential of the broader pyridine-based chemical space in developing new anti-HIV agents. rsc.orgnih.gov

In the realm of neuroprotection, derivatives of hydroxypyridine are particularly noted for their antioxidant and membrane-stabilizing properties. nih.gov These compounds are investigated for their potential to protect against cellular damage from inflammation and ischemia. nih.gov

For instance, 3-hydroxypyridine (B118123) derivatives are used in clinical practice as antioxidants that inhibit lipid peroxidation and modulate the activity of membrane-bound enzymes. nih.gov A novel hydroxypyridine compound, 3-EA , has demonstrated significant anti-ischemic and neuroprotective activity both in vitro and in vivo. nih.gov In a rat model of cerebral ischemia, administration of 3-EA preserved the neuron population, reduced neurological deficits, and maintained the antioxidant capacity of the damaged tissue. nih.gov This neuroprotective effect is associated with its antioxidant activity and its ability to target both necrotic and apoptotic cell death pathways. nih.gov

Similarly, other studies have shown that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), a related heterocyclic compound, exerts neuroprotective effects by inhibiting oxidative stress, which in turn reduces the inflammatory response and apoptosis in cerebral ischemia/reperfusion models. nih.gov

Advanced Materials Science Applications

Precursors for Polymer Synthesis

While direct studies detailing the use of this compound as a monomer in polymerization are not extensively documented in publicly available literature, the broader class of pyridine derivatives is recognized for its utility in polymer science. Pyridine-containing polymers are of interest for creating materials with specific functionalities. For instance, pyridine derivatives can be incorporated into the backbone of polymers to create biodegradable materials. biosynce.com The nitrogen atom in the pyridine ring can also act as a site for further functionalization or as a coordination point for metal ions, leading to the formation of coordination polymers.